molecular formula C18H19N3O3S B14765954 2-[(E)-2-[(4R)-4-methyl-

2-[(E)-2-[(4R)-4-methyl-

Cat. No.: B14765954
M. Wt: 357.4 g/mol
InChI Key: YQMIISZXXWVLTM-BZYZDCJZSA-N
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Description

The compound “2-[(E)-2-[(4R)-4-methyl-” is a complex organic molecule with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(E)-2-[(4R)-4-methyl-” involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Introduction of Functional Groups: Functional groups are introduced through selective reactions, such as halogenation, hydroxylation, and alkylation.

    Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts and specific reaction conditions to ensure the desired configuration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “2-[(E)-2-[(4R)-4-methyl-” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound “2-[(E)-2-[(4R)-4-methyl-” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-[(E)-2-[(4R)-4-methyl-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-[(4S)-4-methyl-: A stereoisomer with a different configuration at the 4th position.

    2-[(E)-2-[(4R)-4-ethyl-: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of “2-[(E)-2-[(4R)-4-methyl-” lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(E)-2-[(4R)-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-6-yl]ethenyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-12-11-17(22)21-15-7-4-6-14(18(15)20-12)10-9-13-5-2-3-8-16(13)25(19,23)24/h2-10,12,20H,11H2,1H3,(H,21,22)(H2,19,23,24)/b10-9+/t12-/m1/s1

InChI Key

YQMIISZXXWVLTM-BZYZDCJZSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)/C=C/C3=CC=CC=C3S(=O)(=O)N

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C=CC3=CC=CC=C3S(=O)(=O)N

Origin of Product

United States

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